2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol
Description
2-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and an ethanol group
Properties
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-4-3-13(15(11-14)20-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDIGTYXJQFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethanol group or to modify the piperazine ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]acetic acid .
Scientific Research Applications
2-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol: Similar structure but with a bromine atom on the phenyl ring.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a single methoxy group on the phenyl ring.
Uniqueness
2-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
